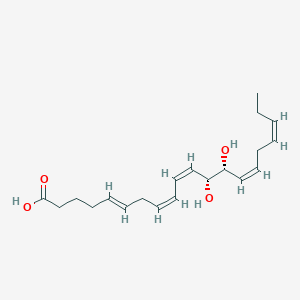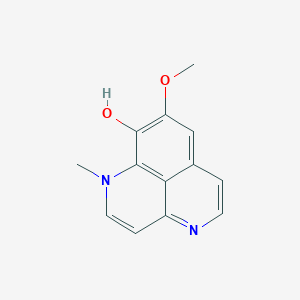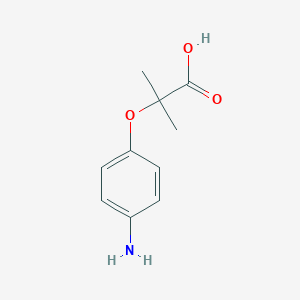
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid, commonly known as 12-HETE, is an eicosanoid derived from arachidonic acid. It is a potent bioactive lipid mediator that plays a crucial role in several physiological processes, including inflammation, angiogenesis, and cancer progression.
作用机制
The biological effects of 12-HETE are mediated through its binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors for 12-HETE are the BLT1 receptor and the GPR31 receptor. Activation of these receptors by 12-HETE leads to the activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.
生化和生理效应
12-HETE has been shown to have a wide range of biochemical and physiological effects. It promotes the migration and invasion of cancer cells, enhances their resistance to chemotherapy, and promotes angiogenesis. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis. It has also been shown to regulate the activity of immune cells, including T cells and macrophages.
实验室实验的优点和局限性
One advantage of studying 12-HETE is its potent biological activity, which makes it a useful tool for studying the role of lipid mediators in various physiological processes. However, one limitation of studying 12-HETE is its instability, which can make it difficult to handle and store.
未来方向
There are several future directions for research on 12-HETE. One area of interest is the role of 12-HETE in cancer progression and its potential as a therapeutic target for cancer treatment. Additionally, there is growing interest in the role of 12-HETE in inflammation and its potential as a target for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanisms of action of 12-HETE and its downstream signaling pathways.
合成方法
12-HETE is synthesized from arachidonic acid through the action of 12-lipoxygenase (12-LOX) enzymes. The 12-LOX enzymes catalyze the oxygenation of arachidonic acid at the C12 position, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE). 12-HPETE is then reduced by glutathione peroxidase to form 12-HETE.
科学研究应用
12-HETE has been extensively studied for its role in inflammation, angiogenesis, and cancer progression. It has been shown to promote the migration and invasion of cancer cells and enhance their resistance to chemotherapy. Additionally, 12-HETE has been implicated in several inflammatory diseases, including asthma, arthritis, and atherosclerosis.
属性
CAS 编号 |
121979-38-2 |
|---|---|
产品名称 |
12,13-Dihydroxyeicosa-5,8,10,14,17-pentaenoic acid |
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(5E,8Z,10Z,12R,13R,14Z,17Z)-12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h3-4,6-8,10,12-13,15-16,18-19,21-22H,2,5,9,11,14,17H2,1H3,(H,23,24)/b4-3-,8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
InChI 键 |
XJVATZRQYYFGGW-UHFFFAOYSA-N |
手性 SMILES |
CC/C=C\C/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
SMILES |
CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
规范 SMILES |
CCC=CCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
同义词 |
12,13-DEPA 12,13-dihydroxy-(5Z,8Z,10E,14Z,17Z)-eicosapentaenoic acid 12,13-dihydroxyeicosa-5,8,10,14,17-pentaenoic acid 12,13-dihydroxyicosa-5,8,10,14,17-pentaenoic acid 12R,13S-diHEPE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















